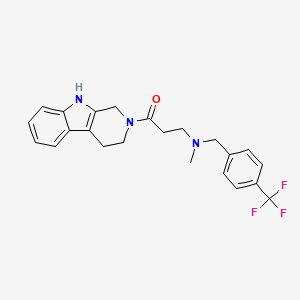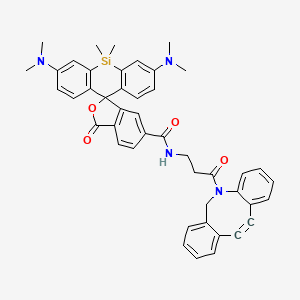
Mito-Rh-S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mito-Rh-S is a ratiometric near-infrared fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid levels during ferroptosis in hepatocellular carcinoma cells. Hypochlorous acid is a reactive oxygen species produced mainly in mitochondria, and its abnormal levels can lead to mitochondrial dysfunction, which is associated with various diseases .
Méthodes De Préparation
The synthesis of Mito-Rh-S involves the conjugation of a rhodamine moiety with a sensing group that responds to hypochlorous acid. The synthetic route typically includes the following steps:
Synthesis of Rhodamine Derivative: The rhodamine derivative is synthesized by reacting rhodamine with appropriate reagents to introduce functional groups.
Conjugation with Sensing Group: The rhodamine derivative is then conjugated with a sensing group that specifically reacts with hypochlorous acid.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Analyse Des Réactions Chimiques
Mito-Rh-S undergoes specific reactions with hypochlorous acid, leading to a change in its fluorescence properties. The key reactions include:
Oxidation: Hypochlorous acid oxidizes the sensing group in this compound, resulting in a fluorescence change.
Reaction Conditions: These reactions typically occur under physiological conditions, with pH levels around 7.4.
Major Products: The major product of the reaction is the oxidized form of this compound, which exhibits enhanced fluorescence.
Applications De Recherche Scientifique
Mito-Rh-S has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study oxidative stress and reactive oxygen species in chemical systems.
Biology: Employed to visualize and monitor hypochlorous acid levels in living cells, particularly in mitochondria.
Medicine: Utilized in cancer research to study ferroptosis, a form of regulated cell death, and its role in cancer therapy.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting mitochondrial dysfunction
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Mito-Rh-S can be compared with other similar compounds, such as:
Mito-Rh-Tz: Another mitochondria-targeting probe designed for imaging autophagic and endocytic fluxes.
Mito-Rh: A fluorescent probe for adenosine triphosphate (ATP) in mitochondria.
This compound is unique in its ability to specifically detect hypochlorous acid levels during ferroptosis, making it a valuable tool for studying oxidative stress and mitochondrial dysfunction in various diseases .
Propriétés
Formule moléculaire |
C40H39ClN2O5S |
|---|---|
Poids moléculaire |
695.3 g/mol |
Nom IUPAC |
2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite |
InChI |
InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+; |
Clé InChI |
HVOXTRZXBRINFM-JMFMGIQESA-O |
SMILES isomérique |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
SMILES canonique |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)




